N,N,4-Trimethylpyridin-2-amine
Overview
Description
N,N,4-Trimethylpyridin-2-amine is a synthetic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,4-Trimethylpyridin-2-amine can be synthesized through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation . Another method involves the amination of 2- and 4-halopyridines with dimethylamine, resulting in the formation of N,N-dimethylaminopyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl groups attached to the nitrogen and carbon atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
N,N,4-Trimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N,N,4-Trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N,4-Trimethylpyridin-2-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-2-amine: Similar in structure but with fewer methyl groups, leading to different chemical properties and reactivity.
4-Methylpyridin-2-amine: Lacks the additional methyl groups on the nitrogen, resulting in different biological and chemical behavior.
2,4,6-Trimethylpyridine: Another methylated pyridine derivative with distinct properties and applications.
Biological Activity
N,N,4-Trimethylpyridin-2-amine, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with three methyl groups and an amino group. Its molecular formula is , with a molecular weight of approximately 136.19 g/mol. The presence of the amino group enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, 5-Bromo-N,N,4-trimethylpyridin-2-amine has shown potential as an antimicrobial agent due to the reactivity conferred by the bromine atom attached to the pyridine ring. Studies have demonstrated that this compound can inhibit various microbial strains, suggesting its utility in developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies on synthesized derivatives have shown promising results in inhibiting the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. The synthesized compounds exhibited IC50 values ranging from 12.4 to 103.2 μM, indicating moderate to excellent inhibitory activity .
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
5-Bromo-N,N,4-trimethylpyridin-2-amine | 12.4 - 103.2 | α-glucosidase inhibition |
This compound | TBD | Potential antimicrobial activity |
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound and evaluated their biological activities. Among these, compounds with halogen substitutions showed enhanced reactivity and biological efficacy compared to non-halogenated variants .
- Pharmacological Applications : Another investigation focused on 5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine, which demonstrated pharmacological properties relevant to its role as a ligand in biochemical assays. This compound was found to interact effectively with specific receptors and enzymes, modulating their activities and suggesting therapeutic potential .
The biological activity of this compound derivatives can be attributed to their ability to interact with various biological macromolecules:
- Receptor Binding : The amino group allows for hydrogen bonding with receptor sites on proteins.
- Enzyme Interaction : The structure facilitates binding to active sites of enzymes, inhibiting their function.
Future Directions
Research into this compound and its derivatives is ongoing, with a focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to produce derivatives with enhanced biological activity.
- Exploring Therapeutic Applications : Investigating the potential of these compounds in treating metabolic disorders and infections.
Properties
IUPAC Name |
N,N,4-trimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-5-9-8(6-7)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKXQZRQNZRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596353 | |
Record name | N,N,4-Trimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20173-72-2 | |
Record name | N,N,4-Trimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.